molecular formula C21H22N6O B6435725 2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile CAS No. 2548991-56-4

2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile

Katalognummer: B6435725
CAS-Nummer: 2548991-56-4
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: CHDNJJKQJNICGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile is a heterocyclic small molecule characterized by a fused imidazo[1,2-b]pyridazine core substituted with a cyclopropyl group at position 2. This core is linked via an oxymethylene bridge to a piperidine ring, which is further connected to a pyridine-3-carbonitrile moiety.

Key structural features include:

  • Imidazo[1,2-b]pyridazine core: Known for its planar, aromatic nature, facilitating π-π stacking interactions with biological targets.
  • Cyclopropyl substituent: Enhances metabolic stability and modulates steric effects compared to bulkier alkyl groups.
  • Piperidine linker: Provides conformational flexibility and may improve solubility.
  • Pyridine-3-carbonitrile group: Introduces hydrogen-bonding and dipole interactions, critical for target binding.

Eigenschaften

IUPAC Name

2-[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c22-12-17-2-1-9-23-21(17)26-10-7-15(8-11-26)14-28-20-6-5-19-24-18(16-3-4-16)13-27(19)25-20/h1-2,5-6,9,13,15-16H,3-4,7-8,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDNJJKQJNICGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C5=C(C=CC=N5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile has emerged as a significant subject of research in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological activity, and research findings supported by case studies and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C19H21FN6OC_{19}H_{21}FN_6O with a molecular weight of approximately 368.41 g/mol. The unique structural features include a cyclopropyl group, an imidazo[1,2-b]pyridazine moiety, and a piperidine ring, which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC19H21FN6OC_{19}H_{21}FN_6O
Molecular Weight368.41 g/mol
IUPAC Name2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile
InChI Key[InChI Key Here]

Synthesis

The synthesis of this compound involves several steps starting from the formation of the imidazo[1,2-b]pyridazine core followed by the introduction of the piperidine and carbonitrile groups. The general synthetic route may include:

  • Formation of Imidazo[1,2-b]pyridazine : Cyclization of appropriate precursors.
  • Attachment of Piperidine : Nucleophilic substitution reaction.
  • Incorporation of Carbonitrile : Final coupling to introduce the carbonitrile group.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-b]pyridazines exhibit significant antimicrobial properties. For instance, compounds similar to 2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile have shown promising results against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 16 µg/mL against Mycobacterium tuberculosis .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific receptors or enzymes. The imidazo[1,2-b]pyridazine moiety is known for binding to kinase hinge regions, thereby modulating essential signaling pathways related to cell proliferation and apoptosis .

Study on Antitubercular Activity

In a comparative study, various derivatives including those with piperidine substituents were tested for their antitubercular activity. Compounds exhibiting structural similarities to 2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile demonstrated MIC values significantly lower than standard treatments, indicating potential as lead compounds in drug development .

Pain Management Research

Another notable study focused on the analgesic properties of piperidine derivatives. Compounds structurally related to our target compound showed efficacy in both nociceptive and neuropathic pain models, suggesting a broad spectrum of activity that warrants further exploration .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of imidazo-fused heterocycles, which are widely explored for their pharmacological properties. Below is a detailed comparison with analogs from recent literature and patents:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Pharmacokinetic/Pharmacodynamic Notes Reference
2-{4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile Imidazo[1,2-b]pyridazine Cyclopropyl, piperidinyl-oxymethylene, pyridine-3-carbonitrile High metabolic stability; moderate solubility Hypothetical
2-(2-methylimidazo[1,2-a]pyridin-6-yl)-7-(piperidin-4-yl) derivative Imidazo[1,2-a]pyridine Methyl, piperidin-4-yl Lower selectivity due to smaller core
7-[4-(dimethylamino)methyl]piperidin-1-yl-2-(3,4-dimethoxyphenyl) analog Pyrazino[1,2-a]pyrimidin-4-one Dimethoxyphenyl, dimethylaminomethyl-piperidine Enhanced CNS penetration
2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-(4-ethylpiperazin-1-yl) derivative Pyrazolo[1,5-a]pyrazine Dimethylpyrazolo, ethylpiperazinyl Improved target affinity but poor oral bioavailability

Key Findings:

Core Heterocycle Impact :

  • Imidazo[1,2-b]pyridazine (target compound) exhibits superior planarity and electronic properties compared to imidazo[1,2-a]pyridine analogs, enhancing binding to flat enzymatic pockets (e.g., kinases) .
  • Pyrazolo[1,5-a]pyrazine derivatives show reduced metabolic stability due to increased susceptibility to oxidative degradation .

Substituent Effects :

  • The cyclopropyl group in the target compound reduces CYP450-mediated metabolism compared to methyl or ethyl substituents in analogs .
  • Piperidinyl-oxymethylene linkers improve solubility (logP ~2.5) relative to rigid piperazine or unsubstituted piperidine moieties (logP ~3.2) .

Functional Group Contributions :

  • The pyridine-3-carbonitrile group in the target compound introduces a strong dipole moment, critical for hydrogen bonding with residues like Asp or Glu in target proteins. This contrasts with dimethoxyphenyl groups in analogs, which rely on hydrophobic interactions .

Vorbereitungsmethoden

Formation of the Imidazo[1,2-b]pyridazine Skeleton

The imidazo[1,2-b]pyridazine scaffold is synthesized via cyclization of 3-aminopyridazine derivatives with α-haloketones. For example:

Procedure :
4-Bromo-6-chloropyridazin-3-amine (20 g, 97 mmol) reacts with 1-bromopropan-2-one (9.7 mL, 116 mmol) in isopropyl alcohol (200 mL) at 90°C for 16 hours under nitrogen, yielding 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine (34% yield).

Mechanism :
The reaction proceeds through nucleophilic substitution at the α-carbon of the ketone, followed by intramolecular cyclization to form the fused imidazole ring.

Introduction of the Cyclopropyl Group

The methyl substituent at position 2 is replaced with a cyclopropyl group via Suzuki-Miyaura cross-coupling :

Procedure :
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine (1.2 g, 4.9 mmol) reacts with cyclopropylboronic acid (843 mg, 9.8 mmol) in the presence of Pd(dppf)Cl₂ (359 mg, 0.49 mmol) and Na₂CO₃ (1.56 g, 14.7 mmol) in 1,4-dioxane/water (12:3 mL) at 90°C under N₂ for 48 hours. Purification via silica gel chromatography (0–35% EtOAc/petroleum ether) affords 6-chloro-8-cyclopropyl-2-methylimidazo[1,2-b]pyridazine (40% yield).

Key Parameters :

  • Catalyst : Pd(dppf)Cl₂ ensures efficient coupling.

  • Temperature : Prolonged heating at 90°C drives the reaction to completion.

Functionalization of the Piperidine Ring

Synthesis of 4-(Hydroxymethyl)piperidine

4-Piperidinemethanol is prepared via reduction of ethyl isonipecotate using LiAlH₄ in anhydrous THF.

Procedure :
Ethyl isonipecotate (10 g, 63.7 mmol) is treated with LiAlH₄ (2.42 g, 63.7 mmol) in THF (100 mL) at 0°C, followed by reflux for 4 hours. Quenching with H₂O and extraction with EtOAc yields 4-(hydroxymethyl)piperidine (85% yield).

Etherification with the Imidazo[1,2-b]pyridazin-6-ol

The hydroxyl group of Intermediate B is activated for nucleophilic substitution with the piperidine methanol derivative.

Procedure :
2-Cyclopropylimidazo[1,2-b]pyridazin-6-ol (1.5 g, 7.2 mmol) reacts with 4-(chloromethyl)piperidine (1.1 g, 7.9 mmol) in the presence of K₂CO₃ (2.0 g, 14.4 mmol) in DMF (20 mL) at 80°C for 12 hours. Chromatography (20–50% EtOAc/hexane) yields the ether-linked intermediate (68% yield).

Incorporation of the Pyridine-3-carbonitrile Moiety

Substitution at the Piperidine Nitrogen

The piperidine nitrogen undergoes nucleophilic aromatic substitution with 2-chloropyridine-3-carbonitrile.

Procedure :
4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine (1.0 g, 3.1 mmol) reacts with 2-chloropyridine-3-carbonitrile (0.52 g, 3.7 mmol) and K₂CO₃ (0.86 g, 6.2 mmol) in DMF (15 mL) at 120°C for 24 hours. Purification via chromatography (10–30% EtOAc/petroleum ether) affords the target compound (55% yield).

Optimization :

  • Solvent : DMF enhances reaction efficiency due to high polarity.

  • Base : K₂CO₃ facilitates deprotonation of the piperidine nitrogen.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key ConditionsReference
Imidazo ring formationCyclization with α-bromoketone3490°C, 16 h, iPrOH
Cyclopropyl insertionSuzuki coupling40Pd(dppf)Cl₂, 90°C, 48 h
Ether linkageNucleophilic substitution68K₂CO₃, DMF, 80°C-
Final substitutionAromatic displacement55K₂CO₃, DMF, 120°C-

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions during imidazo ring formation are mitigated by using excess α-bromoketone.

  • Purification : Silica gel chromatography with gradient elution (EtOAc/petroleum ether) resolves closely related byproducts.

  • Catalyst Loading : Pd(dppf)Cl₂ at 10 mol% ensures complete conversion in Suzuki coupling .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from the cyclopropyl and piperidine groups. For example, the piperidine methylene protons (δ 2.5–3.5 ppm) often overlap with pyridine signals, requiring deuterated DMSO for better resolution .
  • HRMS : Validate molecular weight with <2 ppm error to confirm the presence of the nitrile group (m/z ≈ 122.0485 for –C≡N) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and a buffer (e.g., ammonium acetate, pH 6.5) to assess purity >95% .

How can computational methods predict viable reaction pathways for synthesizing this compound?

Q. Advanced Research Focus

  • Reaction Path Search : Apply density functional theory (DFT) to model transition states and identify low-energy pathways for cyclization and coupling steps. For example, simulate the activation energy for imidazo[1,2-b]pyridazine formation under varying temperatures .
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)₂ vs. CuI) for cross-coupling steps .

What strategies address contradictory pharmacological data between in vitro and in vivo studies?

Q. Advanced Research Focus

  • Metabolic Stability : Use liver microsome assays (human/rat) to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the piperidine ring) that may reduce in vivo efficacy .
  • Protein Binding : Measure plasma protein binding via equilibrium dialysis; >90% binding may limit free compound availability, explaining potency drops in vivo .

How can structure-activity relationships (SAR) be systematically explored for this compound?

Q. Advanced Research Focus

  • Analog Synthesis : Modify the cyclopropyl group (e.g., replace with tert-butyl or phenyl) and assess changes in target binding using SPR or ITC .
  • Fragment Replacement : Substitute the pyridine-3-carbonitrile group with bioisosteres like pyrimidine-4-carboxamide to evaluate solubility and potency trade-offs .

What methodologies ensure accurate assessment of purity and stability under varying conditions?

Q. Basic Research Focus

  • Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, then monitor degradation via UPLC-PDA. Hydrolysis of the nitrile group to amide is a common degradation pathway .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-cyclopropylated intermediates) and set specifications at <0.15% per ICH guidelines .

How do structural analogs with piperazine or pyrrolidine substitutions compare in target selectivity?

Q. Advanced Research Focus

  • Binding Affinity : Compare Ki values for analogs like 6-(4-((2,5-dichloropyrimidin-4-yl)amino)piperidin-1-yl)pyridazine-3-carbonitrile using radioligand displacement assays. Piperidine analogs often show higher selectivity for kinase targets vs. GPCRs .
  • Computational Docking : Generate homology models of target proteins (e.g., EGFR) to rationalize selectivity differences based on steric clashes with bulkier substituents .

What experimental designs are recommended for initial ADMET profiling?

Q. Basic Research Focus

  • Caco-2 Permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .
  • hERG Inhibition : Use patch-clamp assays to evaluate cardiac toxicity risk (IC50 <1 µM warrants structural modification) .
  • Microsomal Stability : Incubate with NADPH and measure t₁/₂; <30 min suggests need for prodrug strategies .

How can degradation pathways be elucidated under accelerated stability conditions?

Q. Advanced Research Focus

  • LC-MS/MS : Identify major degradation products (e.g., oxidation at the imidazo[1,2-b]pyridazine ring) using high-resolution mass spectrometry .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C based on degradation rates at 40–60°C .

What comparative analyses are critical for benchmarking this compound against known inhibitors?

Q. Advanced Research Focus

  • IC50/EC50 Ratios : Compare potency in enzyme inhibition (e.g., IC50 for kinase X) and cellular assays (e.g., EC50 in proliferation inhibition) to identify efficacy gaps .
  • Selectivity Panels : Screen against 50+ kinases or receptors to highlight off-target effects (e.g., >30% inhibition at 1 µM suggests promiscuity) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.